molecular formula C17H17NO2 B5161046 N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide

N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5161046
M. Wt: 267.32 g/mol
InChI Key: DOIOOOBXCNPFHS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-(4-carboxyphenyl)-2-(2-methylphenyl)acetamide.

    Reduction: Formation of N-(4-acetylphenyl)-2-(2-methylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: this compound is investigated for its potential therapeutic effects. It may be used in the development of new medications for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-2-phenylacetamide
  • N-(4-methylphenyl)-2-(2-methylphenyl)acetamide
  • N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide

Comparison: N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of both an acetyl group and a methylphenyl group This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which may differ from other similar compounds

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-5-3-4-6-15(12)11-17(20)18-16-9-7-14(8-10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIOOOBXCNPFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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